4-(Benciloxi)-3-oxobutanoato de etilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Calcona

4-(Benciloxi)-3-oxobutanoato de etilo: se utiliza en la síntesis de varios derivados de calcona. Estos derivados tienen una importancia significativa en la química farmacéutica y medicinal debido a sus posibles propiedades antimicrobianas y antiinflamatorias . El compuesto sirve como material de partida para sintetizar calconas con diferentes aldehídos aromáticos sustituidos, lo que lleva a una amplia gama de actividades biológicas.

Actividad Antimicrobiana

El compuesto se ha utilizado en la creación de nuevas calconas que exhiben actividad antimicrobiana. Al acoplarse con aldehídos aromáticos sustituidos, los investigadores pueden sintetizar compuestos que son efectivos contra una variedad de cepas microbianas . Esta aplicación es crucial en el desarrollo de nuevos antibióticos y agentes antisépticos.

Propiedades Antioxidantes

La investigación indica que los derivados de This compound se pueden sintetizar para poseer propiedades antioxidantes. Estas propiedades son esenciales para combatir el estrés oxidativo en los sistemas biológicos, lo que puede conducir a diversas enfermedades, incluido el cáncer y los trastornos neurodegenerativos .

Aplicaciones Antiinflamatorias

El potencial antiinflamatorio de los compuestos derivados de This compound es otra área de interés. La inflamación es una vía común en muchas enfermedades y controlarla es vital para las intervenciones terapéuticas. Los derivados del compuesto se pueden diseñar para dirigirse a vías inflamatorias específicas .

Complejos de Metales de Transición

Este compuesto también está involucrado en la síntesis de complejos de metales de transición. Estos complejos se han estudiado por sus actividades antioxidantes, antimicrobianas y antiinflamatorias. Los iones metálicos pueden mejorar la actividad biológica de los ligandos derivados de This compound .

Mecanismo De Acción

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

It’s known that benzylic compounds can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Result of Action

The compound’s potential to undergo reactions at the benzylic position suggests it could induce structural changes in its targets, potentially affecting their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(benzyloxy)-3-oxobutanoate. For instance, the UV/PDS oxidation process has been used to remove similar compounds, suggesting that exposure to UV light could affect the stability of Ethyl 4-(benzyloxy)-3-oxobutanoate .

Análisis Bioquímico

Biochemical Properties

Ethyl 4-(benzyloxy)-3-oxobutanoate may participate in biochemical reactions involving free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Cellular Effects

It’s hypothesized that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Metabolic Pathways

The compound’s ability to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation suggests that it could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

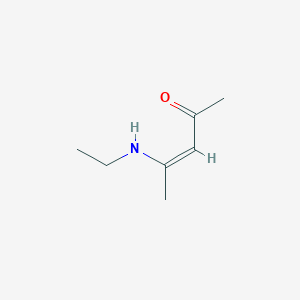

ethyl 3-oxo-4-phenylmethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUTWLTWGKEWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431075 | |

| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67354-34-1 | |

| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

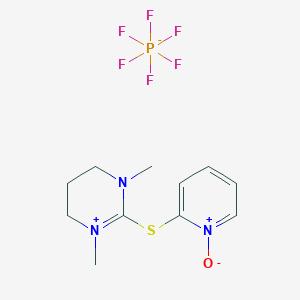

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)